Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane
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Overview
Description
Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is an organosilicon compound with the molecular formula C15H32O5Si. This compound is known for its unique structure, which includes an oxetane ring and a silane group. It is used in various industrial and scientific applications due to its reactivity and ability to form stable bonds with other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane typically involves the reaction of 3-methyloxetan-3-ylmethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-methyloxetan-3-ylmethanol} + \text{triethoxysilane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is used in a wide range of scientific research applications:
Chemistry: As a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: In the modification of surfaces for biological assays and cell culture.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The compound can interact with various substrates, forming strong covalent bonds that enhance the properties of the final material. The oxetane ring provides additional reactivity, allowing for further functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a trifluoropropyl group, offering different chemical properties and applications
Uniqueness
Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane is unique due to the presence of the oxetane ring, which provides additional reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring strong and stable bonds with various substrates .
Properties
CAS No. |
198985-70-5 |
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Molecular Formula |
C14H30O5Si |
Molecular Weight |
306.47 g/mol |
IUPAC Name |
triethoxy-[3-[(3-methyloxetan-3-yl)methoxy]propyl]silane |
InChI |
InChI=1S/C14H30O5Si/c1-5-17-20(18-6-2,19-7-3)10-8-9-15-11-14(4)12-16-13-14/h5-13H2,1-4H3 |
InChI Key |
VQTPBGMQDVXUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOCC1(COC1)C)(OCC)OCC |
Origin of Product |
United States |
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